4-(2-Methylpiperidin-1-yl)-2-(3-nitrophenyl)quinazoline
Description
4-(2-Methylpiperidin-1-yl)-2-(3-nitrophenyl)quinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a 2-methylpiperidin-1-yl group and a 3-nitrophenyl group attached to the quinazoline core
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)-2-(3-nitrophenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-7-4-5-12-23(14)20-17-10-2-3-11-18(17)21-19(22-20)15-8-6-9-16(13-15)24(25)26/h2-3,6,8-11,13-14H,4-5,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVBOTMYVUJNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-yl)-2-(3-nitrophenyl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: Starting with anthranilic acid, which undergoes cyclization with formamide to form the quinazoline core.
Introduction of the 3-Nitrophenyl Group: The quinazoline core is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 3-position.
Attachment of the 2-Methylpiperidin-1-yl Group: The final step involves the nucleophilic substitution reaction where 2-methylpiperidine is reacted with the nitrated quinazoline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpiperidin-1-yl)-2-(3-nitrophenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen peroxide, acetic acid.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Reduction: 4-(2-Methylpiperidin-1-yl)-2-(3-aminophenyl)quinazoline.
Oxidation: this compound N-oxide.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
4-(2-Methylpiperidin-1-yl)-2-(3-nitrophenyl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-(3-nitrophenyl)quinazoline involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl group can enhance binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpiperidin-1-yl)-2-phenylquinazoline: Lacks the nitro group, which may affect its reactivity and biological activity.
4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline: Similar structure but with the nitro group at the 4-position, which can influence its chemical properties and interactions.
Uniqueness
4-(2-Methylpiperidin-1-yl)-2-(3-nitrophenyl)quinazoline is unique due to the specific positioning of the nitro group, which can significantly impact its chemical reactivity and biological interactions. This unique structure makes it a valuable compound for various research applications, offering distinct advantages over similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
